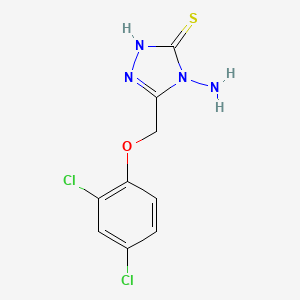

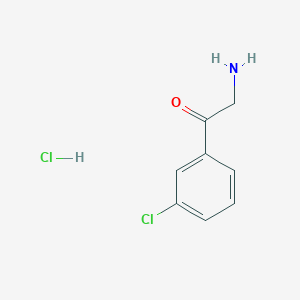

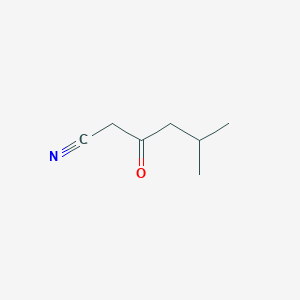

![molecular formula C35H26N2O6 B1274272 2,2-Bis[4-(4-maleimidofenoxi)fenil]propano CAS No. 79922-55-7](/img/structure/B1274272.png)

2,2-Bis[4-(4-maleimidofenoxi)fenil]propano

Descripción general

Descripción

2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (also known as BMIPP) is a synthetic compound that is used in a variety of scientific research applications, including drug metabolism, cell signaling, and cancer research. BMIPP is a hydrophobic molecule that has a high affinity for membrane lipids, making it an ideal tool for studying the structure and function of cell membranes. BMIPP has been used in a variety of biochemical and physiological studies, and its potential applications are still being explored.

Aplicaciones Científicas De Investigación

Compuestos Poliméricos

El BMP se utiliza ampliamente en la síntesis de compuestos poliméricos debido a su capacidad para mejorar la estabilidad térmica y las propiedades mecánicas. Actúa como un agente de reticulación en materiales de alto rendimiento, contribuyendo al desarrollo de compuestos con mayor resistencia y resistencia al calor .

Electrónica

En la industria electrónica, el BMP sirve como un monómero para crear poliimidas con bajas constantes dieléctricas y pérdidas, lo que las hace ideales para sustratos de comunicación de alta frecuencia, como los que se utilizan en tecnologías 5G . Sus propiedades son cruciales para desarrollar materiales que puedan resistir las rigurosas demandas de los dispositivos electrónicos modernos.

Aeroespacial

El sector aeroespacial se beneficia de la incorporación del BMP en materiales aeroespaciales, donde su alta estabilidad térmica y resistencia mecánica son esenciales. Se utiliza en la producción de componentes que requieren materiales capaces de funcionar en condiciones extremas .

Automotriz

El BMP encuentra aplicaciones en la industria automotriz, particularmente en la creación de polímeros de alto rendimiento. Estos polímeros se utilizan en varias partes de los vehículos que requieren materiales con alta resistencia al calor y resistencia mecánica .

Dispositivos Médicos

En la fabricación de dispositivos médicos, el BMP se valora por su biocompatibilidad y estabilidad. Se utiliza en la producción de dispositivos que requieren precisión y confiabilidad, donde las propiedades del material garantizan la seguridad y eficacia de los implantes y herramientas médicas .

Farmacéutica

El papel del BMP en la industria farmacéutica es principalmente en la síntesis de poliimidas utilizadas en sistemas de administración de fármacos. Su capacidad para formar polímeros reticulados lo hace adecuado para crear formulaciones de liberación controlada .

Recubrimientos

El compuesto también se utiliza en el desarrollo de recubrimientos avanzados. Los recubrimientos basados en BMP son conocidos por su alta estabilidad térmica y resistencia a los productos químicos, lo que los hace adecuados para aplicaciones de protección en diversas industrias .

Adhesivos

Por último, el BMP se utiliza en la formulación de adhesivos que requieren alta resistencia térmica y resistencia mecánica. Sus capacidades de reticulación aseguran que los adhesivos se adhieran fuertemente y puedan resistir altas temperaturas y tensiones .

Safety and Hazards

The compound is an organic compound and may pose certain hazards to humans or the environment . Proper protective equipment should be worn to avoid contact with skin and eyes, and operations should be carried out in a well-ventilated area . In case of an accident, appropriate measures should be taken for treatment and cleanup .

Mecanismo De Acción

Target of Action

The primary target of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is high molecular weight polymer materials . It acts as a cross-linking agent in these materials, contributing to their thermal stability and mechanical properties .

Mode of Action

The compound interacts with its targets through a process of cross-linking. This involves the formation of covalent bonds between polymer chains, which enhances the rigidity and stability of the material .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of high-performance epoxy resins, polyurethanes, and coatings .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and is soluble in dimethylformamide .

Result of Action

The result of the action of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is the formation of cross-linked polymer materials with enhanced thermal stability and mechanical properties . This makes the materials suitable for use in various high-performance applications.

Action Environment

The action of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane can be influenced by various environmental factors. For instance, the temperature and solvent used can affect the efficiency of the cross-linking process . Additionally, the compound should be handled with care due to its potential hazards .

Análisis Bioquímico

Biochemical Properties

2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane plays a significant role in biochemical reactions, primarily as a cross-linking agent. It interacts with various enzymes, proteins, and other biomolecules through its maleimide groups, which can form covalent bonds with thiol groups in cysteine residues of proteins . This interaction is crucial for the stabilization of protein structures and the formation of protein complexes. Additionally, 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane can be used to study protein-protein interactions and enzyme activity by creating stable cross-linked products.

Cellular Effects

The effects of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane on cells and cellular processes are diverse. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, the cross-linking of proteins by 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane can alter the activity of signaling proteins, leading to changes in downstream signaling events . Moreover, this compound can affect gene expression by stabilizing transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

At the molecular level, 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane exerts its effects through covalent binding interactions with biomolecules. The maleimide groups in the compound react with thiol groups in cysteine residues, forming stable thioether bonds . This covalent modification can inhibit or activate enzymes, depending on the specific enzyme and the site of modification. Additionally, the cross-linking of proteins by 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane can lead to changes in protein conformation and function, ultimately affecting cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane may degrade, leading to a decrease in its cross-linking efficiency and potential changes in its biological activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of protein stability and enzyme activity.

Dosage Effects in Animal Models

The effects of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane vary with different dosages in animal models. At low doses, the compound can effectively cross-link proteins and stabilize protein complexes without causing significant toxicity . At high doses, 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s biological activity changes dramatically at specific concentration levels.

Metabolic Pathways

2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by stabilizing key enzymes involved in metabolic processes . Additionally, 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane can influence metabolite levels by altering the activity of enzymes that regulate the production and degradation of specific metabolites.

Transport and Distribution

Within cells and tissues, 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, depending on its interactions with cellular transport mechanisms. This localization can affect the compound’s biological activity and its ability to cross-link proteins in different cellular environments.

Subcellular Localization

The subcellular localization of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its cross-linking effects on proteins and other biomolecules. This localization is crucial for the compound’s activity and its ability to influence cellular processes.

Propiedades

IUPAC Name |

1-[4-[4-[2-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H26N2O6/c1-35(2,23-3-11-27(12-4-23)42-29-15-7-25(8-16-29)36-31(38)19-20-32(36)39)24-5-13-28(14-6-24)43-30-17-9-26(10-18-30)37-33(40)21-22-34(37)41/h3-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZPKEBWNIUCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N6C(=O)C=CC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81193-27-3 | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1′-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81193-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8074104 | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79922-55-7 | |

| Record name | Bisphenol A diphenyl ether bismaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79922-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-((1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079922557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)

![Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide](/img/structure/B1274213.png)